(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone: is a complex organic compound that features a triazolopyrimidine core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and a suitable pyrimidine derivative.
Attachment of the Piperazine Ring: The triazolopyrimidine core is then reacted with piperazine under controlled conditions to form the desired intermediate.
Introduction of the p-tolyl Group: The final step involves the reaction of the intermediate with p-tolylmethanone under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the p-tolyl group.
Reduction: Reduction reactions may target the triazolopyrimidine core or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used to study the interactions of triazolopyrimidine derivatives with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. This can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
4-Chloroamphetamine: Another compound with a chlorophenyl group, known for its psychoactive properties.
Uniqueness: The uniqueness of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone lies in its combination of a triazolopyrimidine core with a piperazine ring and a p-tolyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-2-4-16(5-3-15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)18-8-6-17(23)7-9-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAOKDFLPOXEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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